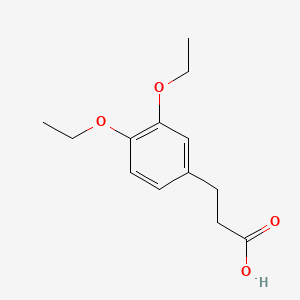

3-(3,4-Diethoxy-phenyl)-propionic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-diethoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-16-11-7-5-10(6-8-13(14)15)9-12(11)17-4-2/h5,7,9H,3-4,6,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPZDNYHNUEVSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCC(=O)O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 3 3,4 Diethoxy Phenyl Propionic Acid

Retrosynthetic Analysis of 3-(3,4-Diethoxy-phenyl)-propionic acid

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. For 3-(3,4-diethoxyphenyl)propionic acid, several logical disconnections can be proposed.

A primary disconnection (Route A) can be made at the C2-C3 bond of the propionic acid side chain. This leads to a two-carbon synthon and a benzyl (B1604629) synthon derived from 3,4-diethoxybenzyl halide. This approach suggests an alkylation of a malonic ester or a similar C2-nucleophile with the benzyl halide, followed by hydrolysis and decarboxylation.

Another key disconnection (Route B) breaks the C1-Cα bond, suggesting a reaction between a 3,4-diethoxyphenyl organometallic reagent and a three-carbon electrophile containing the carboxylic acid functionality.

A third, and often practical, approach (Route C) involves functional group interconversion. The saturated propionic acid side chain can be traced back to an unsaturated precursor, such as a 3-(3,4-diethoxyphenyl)propenoic acid (cinnamic acid derivative). This intermediate can be disconnected via reactions like the Knoevenagel or Perkin condensation, leading back to the readily available 3,4-diethoxybenzaldehyde (B1346580). This latter approach is often favored due to the stability and reactivity of the aldehyde precursor.

| Retrosynthetic Route | Disconnection | Precursors | Implied Forward Reaction |

| Route A | C2-C3 bond of side chain | 3,4-Diethoxybenzyl halide + Diethyl malonate | Malonic ester synthesis |

| Route B | C1-Cα bond | 3,4-Diethoxyphenyl organometallic + 3-halopropanoic acid derivative | Grignard/Organolithium coupling |

| Route C | C=C bond reduction | 3-(3,4-Diethoxyphenyl)propenoic acid | Catalytic Hydrogenation |

| Cα-Cβ bond of propenoic acid | 3,4-Diethoxybenzaldehyde + Acetic anhydride (B1165640) or Malonic acid | Perkin or Knoevenagel Condensation |

Classical and Modern Synthetic Routes to this compound

A variety of synthetic methods can be employed to construct 3-(3,4-diethoxyphenyl)propionic acid, ranging from traditional multi-step sequences to modern catalytic reactions.

The synthesis of 3-arylpropionic acids via alkylation is a fundamental approach. A common strategy involves the use of diethyl malonate as a C2-synthon. In this method, 3,4-diethoxybenzyl halide is treated with sodium diethyl malonate. The resulting substituted malonic ester is then subjected to saponification and subsequent decarboxylation upon heating in an acidic medium to yield the desired propionic acid.

An alternative alkylation approach is the Arndt-Eistert homologation, starting from the corresponding 3,4-diethoxyphenylacetic acid. This method extends the carbon chain by one methylene (B1212753) unit through a Wolff rearrangement of a diazoketone intermediate.

Many synthetic routes first produce an ester derivative of the target acid, which is then hydrolyzed in a final step. A highly effective and illustrative pathway begins with 3,4-diethoxybenzaldehyde. google.com

Condensation: The aldehyde undergoes a condensation reaction to form an α,β-unsaturated ester. Classic methods like the Perkin reaction (using acetic anhydride and sodium acetate) wikipedia.orglongdom.orgbyjus.comlscollege.ac.inyoutube.com, the Knoevenagel condensation (with malonic acid or its esters) organicreactions.orgsigmaaldrich.comwikipedia.orgnih.govdocumentsdelivered.com, or the Horner-Wadsworth-Emmons reaction can be employed. For instance, reacting 3,4-diethoxybenzaldehyde with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide yields ethyl 3-(3,4-diethoxyphenyl)propenoate (ethyl cinnamate (B1238496) derivative). google.com

Reduction: The double bond of the resulting cinnamate ester is then selectively reduced. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is the most common method. researchgate.netasianpubs.orgacs.org This step saturates the side chain to form ethyl 3-(3,4-diethoxyphenyl)propionate.

Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid. This is typically achieved under basic conditions (saponification) using an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. google.com

Modern variations include palladium-catalyzed Heck reactions, which can couple a 3,4-diethoxy-substituted aryl halide with an acrylic acid ester, followed by reduction of the double bond. benthamdirect.comresearchgate.netpsu.eduwikipedia.orgmdpi.com

| Reaction Step | Starting Material | Reagents | Intermediate/Product |

| Condensation | 3,4-Diethoxybenzaldehyde | Ethyl acetate, Sodium ethoxide | Ethyl 3-(3,4-diethoxyphenyl)propenoate |

| Reduction | Ethyl 3-(3,4-diethoxyphenyl)propenoate | H₂, Pd/C | Ethyl 3-(3,4-diethoxyphenyl)propionate |

| Hydrolysis | Ethyl 3-(3,4-diethoxyphenyl)propionate | 1. NaOH(aq) 2. H₃O⁺ | 3-(3,4-Diethoxyphenyl)propionic acid |

The 3-(3,4-diethoxyphenyl)propionic acid scaffold can be further modified to create a library of derivatives.

Phenyl Ring Modifications: The diethoxy-substituted phenyl ring is activated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur primarily at the positions ortho to the activating ethoxy groups (positions 2 and 5), directed by their electron-donating nature.

Side Chain Modifications: The carboxylic acid group is a versatile functional handle for numerous transformations. It can be converted to:

Esters: via Fischer esterification with various alcohols.

Amides: by activation (e.g., to an acyl chloride) followed by reaction with primary or secondary amines. humanjournals.com

Alcohols: through reduction using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Acyl Halides: by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that are environmentally benign. Several strategies can be applied to the synthesis of 3-(3,4-diethoxyphenyl)propionic acid.

Catalytic Transfer Hydrogenation: A significant green improvement for the reduction of the cinnamic acid intermediate is the use of catalytic transfer hydrogenation (CTH). researchgate.neterowid.org This method avoids the hazards associated with pressurized hydrogen gas by using a donor molecule, such as formic acid or ammonium (B1175870) formate, in the presence of a palladium catalyst. erowid.org Performing this reaction in water as a solvent further enhances its green credentials by eliminating the need for volatile organic solvents. erowid.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced side-product formation in shorter time frames. researchgate.net Condensation and coupling reactions, such as the Heck reaction, can benefit from this technology. humanjournals.com

Heterogeneous Catalysis: The use of solid-supported catalysts, such as heterogeneous palladium catalysts for Heck reactions or hydrogenation, facilitates easier separation of the catalyst from the reaction mixture. benthamdirect.com This allows for catalyst recycling, reducing waste and cost, which are key principles of green chemistry.

Enantioselective Synthesis and Stereochemical Control in the Preparation of Chiral this compound Analogs

While 3-(3,4-diethoxyphenyl)propionic acid itself is achiral, methods for preparing chiral analogs, particularly those with a stereocenter at the α-position (C2), are of significant interest, as many α-arylpropionic acids are important pharmaceuticals. researcher.life

Derivatization of 3-(3,4-Diethoxyphenyl)-propionic acid for Research Purposes

The derivatization of 3-(3,4-diethoxyphenyl)propionic acid is crucial for exploring its potential applications and for structure-activity relationship (SAR) studies. These modifications can be broadly categorized into reactions involving the carboxylic acid group and functionalization of the aromatic ring.

Amide, Ester, and Anhydride Derivatives

The carboxylic acid group of 3-(3,4-diethoxyphenyl)propionic acid is a prime site for derivatization to generate amides, esters, and anhydrides. These derivatives often exhibit altered physicochemical properties, such as solubility, stability, and biological activity, compared to the parent acid.

Amide Derivatives: Amide synthesis is a common derivatization strategy. One established method involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to furnish the corresponding amide. Another approach utilizes coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the direct reaction between the carboxylic acid and an amine. For example, the synthesis of 3-(4-hydroxyphenyl)propanoic acid amide has been achieved using an active 4-nitrophenyl ester intermediate, which then reacts with ammonia. google.com

Ester Derivatives: Esterification is another key transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a widely used method. chemguide.co.uk The reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com The choice of alcohol can be varied to produce a library of esters with different alkyl or aryl groups, allowing for the fine-tuning of the molecule's properties. For instance, the synthesis of 3-(3,4-dimethoxyphenyl)propionic acid ethyl ester highlights a typical esterification process. smolecule.com

Anhydride Derivatives: Acid anhydrides can be synthesized from carboxylic acids, often through dehydration reactions. One general method involves the reaction of the carboxylic acid with a dehydrating agent like acetic anhydride. Another approach is the reaction of the carboxylic acid with ketene (B1206846). For example, the synthesis of n-caproic anhydride has been achieved by reacting n-caproic acid with ketene, followed by fractional distillation to purify the product. orgsyn.org This methodology could potentially be adapted for the synthesis of 3-(3,4-diethoxyphenyl)propanoic anhydride.

| Derivative | Reagent/Method | General Reaction Conditions |

|---|---|---|

| Amides | Thionyl chloride followed by amine | Typically performed in an inert solvent at room temperature or with gentle heating. |

| Dicyclohexylcarbodiimide (DCC) and amine | Often carried out in a non-polar solvent at room temperature. | |

| Esters | Alcohol and acid catalyst (e.g., H₂SO₄) | Heating the mixture, often with removal of water to drive the equilibrium. |

| Anhydrides | Acetic anhydride | Heating the carboxylic acid with acetic anhydride. |

| Ketene | Passing ketene gas through the carboxylic acid. |

Functionalization of the Aromatic Ring

The diethoxy-substituted benzene (B151609) ring of 3-(3,4-diethoxyphenyl)propionic acid is susceptible to electrophilic aromatic substitution (EAS) reactions. The two ethoxy groups are ortho-, para-directing and activating, meaning they increase the electron density of the aromatic ring and direct incoming electrophiles to the positions ortho and para to them. Given that the positions para to the ethoxy groups are already substituted, further substitution is expected to occur at the positions ortho to the ethoxy groups (positions 2 and 5).

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Halogenation: The introduction of a halogen (e.g., -Br, -Cl) can be accomplished using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) to the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comorganic-chemistry.orgnumberanalytics.comnih.gov This reaction is generally a reliable method for introducing a new carbon-carbon bond to the aromatic ring. organic-chemistry.org

The specific conditions for these reactions would need to be optimized for 3-(3,4-diethoxyphenyl)propionic acid to achieve the desired regioselectivity and yield.

Controlled Chemical Transformations for Structure-Function Elucidation

Controlled chemical transformations are fundamental to understanding the structure-activity relationships (SAR) of 3-(3,4-diethoxyphenyl)propionic acid and its derivatives. By systematically modifying different parts of the molecule and evaluating the resulting changes in biological activity or chemical properties, researchers can identify key structural features responsible for its function.

For instance, in the context of drug discovery, a series of analogs of a lead compound are often synthesized to explore the impact of different functional groups on its activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be employed to build predictive models based on the activities of these analogs. nih.govmdpi.com These models can then guide the design of new derivatives with potentially enhanced properties.

Systematic modifications might include:

Varying the length and branching of the alkyl chains in the ester derivatives.

Introducing a range of substituents (e.g., electron-donating or electron-withdrawing groups) onto the aromatic ring.

Synthesizing a library of amide derivatives with diverse amine components.

The biological or chemical data obtained from these derivatives can then be used to build a comprehensive SAR profile, providing insights into the molecular interactions that govern the compound's function. nih.govmdpi.com

Purification and Isolation Techniques for Synthetic 3-(3,4-Diethoxyphenyl)-propionic acid

The purification and isolation of synthetically prepared 3-(3,4-diethoxyphenyl)propionic acid are critical steps to ensure the removal of unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical and chemical properties of the compound and the impurities present.

Crystallization: Recrystallization is a common and effective technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. Upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is crucial and is determined empirically. For a similar compound, 3-(4-methoxybenzoyl)propionic acid, methanol (B129727) was used for crystallization. masterorganicchemistry.com

Chromatography: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. For 3-(3,4-diethoxyphenyl)propionic acid, which is a moderately polar compound, silica (B1680970) gel would be a suitable stationary phase. The mobile phase, a solvent or a mixture of solvents, is chosen to achieve good separation between the desired product and any impurities. A patent for the synthesis of 3-(4-hydroxyphenyl)propanoic acid amide describes the use of a silica gel chromatography column with a chloroform-methanol mixture as the eluent for purification. google.com High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative-scale purification, offering higher resolution and efficiency. A reversed-phase HPLC method was developed for the analysis of a related compound, 3-[4-(2-methylpropyl)phenyl]propanoic acid, an impurity of ibuprofen (B1674241). nih.gov

Extraction: Liquid-liquid extraction can be used as an initial purification step to separate the acidic product from neutral or basic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate). The acidic product will be deprotonated and move into the aqueous layer as its carboxylate salt. The aqueous layer can then be separated and acidified to precipitate the pure carboxylic acid, which can be subsequently extracted back into an organic solvent.

| Technique | Principle | Typical Application |

|---|---|---|

| Recrystallization | Difference in solubility at different temperatures. | Final purification of solid products. |

| Column Chromatography | Differential adsorption of compounds onto a stationary phase. | Separation of components in a mixture. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a mobile phase. | Analytical purity assessment and preparative purification. |

| Liquid-Liquid Extraction | Partitioning of a solute between two immiscible liquid phases based on its acidity/basicity. | Initial work-up and removal of acidic or basic impurities. |

Advanced Spectroscopic and Structural Elucidation of 3 3,4 Diethoxy Phenyl Propionic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for detailing the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the atomic connectivity and spatial arrangement of 3-(3,4-Diethoxy-phenyl)-propionic acid can be constructed.

1D NMR (¹H, ¹³C) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of each proton. The aromatic protons on the substituted benzene (B151609) ring are expected to appear as distinct signals in the downfield region, typically between 6.7 and 6.9 ppm. The methylene (B1212753) protons of the propionic acid side chain adjacent to the aromatic ring (benzylic protons) would resonate at approximately 2.8-2.9 ppm, while the methylene protons adjacent to the carboxyl group would be found further downfield, around 2.6 ppm, due to the deshielding effect of the carbonyl. The ethoxy groups introduce two sets of proton signals: a quartet around 4.0-4.1 ppm for the methylene protons directly attached to the oxygen atoms, and a triplet around 1.4 ppm for the terminal methyl protons. The acidic proton of the carboxylic acid is anticipated to be a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, typically above 175 ppm. The aromatic carbons would produce a series of signals between approximately 110 and 150 ppm, with the carbons bearing the ethoxy substituents appearing at the lower end of this range. The methylene carbons of the propionic acid side chain are expected around 30-36 ppm. The ethoxy group carbons would be observed with the methylene carbons around 64 ppm and the methyl carbons at approximately 15 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0-12.0 (br s) | >175 |

| Aromatic CH | 6.7-6.9 (m) | 110-150 |

| Benzylic CH₂ | 2.8-2.9 (t) | ~36 |

| CH₂ adjacent to COOH | 2.6 (t) | ~30 |

| Ethoxy OCH₂ | 4.0-4.1 (q) | ~64 |

| Ethoxy CH₃ | 1.4 (t) | ~15 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively establish the connectivity of the atoms, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between the benzylic protons and the methylene protons adjacent to the carboxyl group, confirming the propionic acid side chain structure. Similarly, the methylene and methyl protons of the ethoxy groups would show strong cross-peaks.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For example, the benzylic protons would show a correlation to the aromatic carbons and the carbonyl carbon, solidifying the connection of the side chain to the ring and the carboxylic acid. The protons of the ethoxy groups would show correlations to the aromatic carbons to which they are attached, confirming their position on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In this molecule, NOESY could be used to confirm the substitution pattern on the aromatic ring by observing through-space interactions between the ethoxy protons and the adjacent aromatic protons.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be employed to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of its molecular formula, C₁₃H₁₈O₄, by distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of daughter ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the confirmation of its structure. For this compound, key fragmentation pathways would likely include the loss of the carboxylic acid group (a loss of 45 Da), cleavage of the ethoxy groups, and benzylic cleavage.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 238 | [M]⁺ (Molecular Ion) |

| 193 | [M - COOH]⁺ |

| 165 | [M - COOH - C₂H₄]⁺ |

| 137 | [M - COOH - 2(C₂H₄)]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.

The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, with the broadness arising from hydrogen bonding. The C=O stretching vibration of the carbonyl group would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. The C-O stretching vibrations of the ether linkages and the carboxylic acid would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would result in peaks in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the benzene ring would be particularly prominent. While the O-H stretch is typically weak in Raman, the C=O stretch would be observable.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) | Weak |

| Carbonyl C=O | Stretch | 1700-1725 (strong) | Moderate |

| Aromatic C-H | Stretch | ~3030 | Strong |

| Aliphatic C-H | Stretch | 2850-2980 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Strong |

| Ether C-O | Stretch | 1000-1300 | Moderate |

X-ray Crystallography for Solid-State Structural Characterization of this compound and its Derivatives

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgazolifesciences.com This method relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal lattice. By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the crystal's unit cell can be generated, from which the precise positions of atoms, bond lengths, and bond angles can be determined. wikipedia.orglibretexts.org For organic molecules, this provides definitive information on molecular conformation, configuration, and intermolecular interactions, such as hydrogen bonding, in the solid state. acs.orgnumberanalytics.com

While specific crystallographic data for this compound is not prominently available in surveyed literature, the structural analysis of closely related phenylpropionic acid derivatives provides significant insight into the expected solid-state behavior. A pertinent example is the crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid, an isomer of the dimethoxy analogue of the title compound.

The study of 3-(2,5-dimethoxyphenyl)propionic acid revealed that in its crystalline form, the propionic acid side chain adopts a fully extended, trans configuration. rsc.org A key feature of its solid-state architecture is the formation of hydrogen-bonded dimers. The carboxylic acid functional groups of two separate molecules interact via strong O—H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. rsc.org These dimeric units then stack along one of the crystal axes. The analysis also provided precise details on the orientation of the methoxy (B1213986) groups relative to the benzene ring and the dihedral angle between the aromatic ring and the propionic acid group. rsc.org

Such detailed structural information is crucial for understanding the physical properties of the compound and for structure-based design in various applications. nih.gov Although the substitution pattern (diethoxy vs. dimethoxy) and the position of the substituents would lead to differences in the crystal packing and unit cell parameters, the fundamental structural motifs, such as the formation of carboxylic acid dimers, are likely to be comparable.

Table 1: Crystallographic Data for the Related Compound 3-(2,5-dimethoxyphenyl)propionic acid

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄O₄ |

| Formula Weight | 210.22 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 24.3212 (10) |

| b (Å) | 4.6512 (2) |

| c (Å) | 19.7411 (8) |

| β (°) | 109.1782 (6) |

| Volume (ų) | 2109.23 (15) |

| Z | 8 |

| Temperature (K) | 100 |

| Radiation | Mo Kα |

Data sourced from a study on 3-(2,5-dimethoxyphenyl)propionic acid and is presented as a representative example. rsc.org

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity Assessment

Chiroptical spectroscopy encompasses a group of techniques that investigate the differential interaction of chiral molecules with left- and right-circularly polarized light. numberanalytics.com The two most prominent methods are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These techniques are exceptionally valuable for determining the absolute configuration of chiral molecules and for quantifying the enantiomeric purity, or enantiomeric excess (ee), of a sample. creative-biostructure.comcas.cz

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance by substitution on the propionic acid chain, the resulting enantiomers could be distinguished and quantified using chiroptical methods.

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. libretexts.org Enantiomers of a chiral compound will produce CD spectra that are mirror images of each other; one enantiomer will show a positive peak (a Cotton effect) where the other shows a negative peak of equal magnitude. nih.gov A racemic mixture (a 50:50 mixture of both enantiomers) is CD-silent as the signals from the two enantiomers cancel each other out. The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers, making it an excellent tool for determining enantiomeric excess. optica.orgacs.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org An ORD spectrum displays the variation in the rotation of plane-polarized light by a chiral substance across a range of wavelengths. Similar to CD, enantiomers produce mirror-image ORD curves. The amplitude of the Cotton effect in an ORD spectrum can also be used to determine the enantiomeric composition of a sample. creative-biostructure.com

While no specific experimental chiroptical data for derivatives of this compound are available in the reviewed scientific literature, the principles of the techniques remain applicable. For a hypothetical chiral derivative, a calibration curve could be constructed by plotting the known enantiomeric excess of several samples against their measured CD signal (molar ellipticity) at a wavelength of maximum difference. The enantiomeric purity of an unknown sample could then be determined by measuring its CD signal and interpolating from this curve.

Table 2: Illustrative Data from a Hypothetical CD Spectroscopy Experiment for Enantiomeric Purity Assessment

| Sample | Enantiomeric Excess (% ee) of R-enantiomer | CD Signal (mdeg) at λ_max |

| 1 | 100% (Pure R) | +10.0 |

| 2 | 75% | +7.5 |

| 3 | 50% | +5.0 |

| 4 | 25% | +2.5 |

| 5 | 0% (Racemic) | 0.0 |

| 6 | -50% (50% ee of S) | -5.0 |

| 7 | -100% (Pure S) | -10.0 |

This table is hypothetical and serves to illustrate the linear relationship between enantiomeric excess and the measured CD signal.

Computational and Theoretical Investigations of 3 3,4 Diethoxy Phenyl Propionic Acid

Molecular Docking and Dynamics Simulations for Mechanistic Hypotheses

To understand how 3-(3,4-Diethoxy-phenyl)-propionic acid might interact with biological systems, molecular docking and dynamics simulations are invaluable tools. These methods can predict the binding affinity and mode of interaction with specific biological targets, such as enzymes or receptors. nih.gov

Molecular docking simulations can be performed to predict the preferred binding orientation of this compound within the active site of a target protein. nih.govresearchgate.net For example, if this compound is being investigated for anti-inflammatory properties, a relevant target could be a cyclooxygenase (COX) enzyme. The docking results would provide a binding score, indicating the strength of the interaction, and reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov The carboxylic acid group of the molecule is a likely candidate for forming hydrogen bonds with polar residues in an active site, while the diethoxyphenyl group could engage in hydrophobic interactions.

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Enzyme Active Site

| Parameter | Result |

|---|---|

| Binding Energy (kcal/mol) | -7.8 |

| Hydrogen Bond Interactions | Carboxyl group with Arg120 and Tyr355 |

| Hydrophobic Interactions | Diethoxyphenyl ring with Leu352, Val523, and Ala527 |

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. mdpi.comresearchgate.net By simulating the molecule in different environments, such as in an aqueous solution or a lipid bilayer, its conformational flexibility can be assessed. MD simulations can reveal the most stable conformations of the molecule and how it adapts its shape in response to its surroundings. This information is crucial for understanding its bioavailability and how it might approach and bind to a biological target. nih.gov For instance, the orientation of the ethoxy groups and the rotation around the single bonds of the propionic acid chain are likely to be influenced by the solvent environment.

Structure-Activity Relationship (SAR) Studies via Computational Models for Analog Design

Computational models are instrumental in guiding the design of new analogs with improved activity by establishing a Structure-Activity Relationship (SAR). nih.govresearchgate.net By systematically modifying the structure of this compound and calculating the predicted activity of the resulting analogs, researchers can identify key structural features that are important for its biological function. nih.govmdpi.com

For this compound, an SAR study could involve modifying the substituents on the phenyl ring, altering the length of the propionic acid chain, or replacing the carboxylic acid with other functional groups. Computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can then be used to build a mathematical model that correlates these structural changes with changes in activity. mdpi.com This model can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Table 3: Hypothetical SAR Study of this compound Analogs

| Analog Modification | Predicted Change in Activity | Rationale |

|---|---|---|

| Replacement of ethoxy with methoxy (B1213986) groups | Slight decrease | Reduced hydrophobic interactions |

| Extension of propionic acid chain to butyric acid | Significant decrease | Suboptimal positioning in the binding site |

| Introduction of a hydroxyl group on the phenyl ring | Increase | Potential for an additional hydrogen bond |

| Replacement of carboxylic acid with a tetrazole group | Potential increase | Tetrazole can act as a bioisostere for carboxylic acid with different electronic properties |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. For a series of analogs, where the core 3-phenylpropionic acid structure is maintained but substituents on the phenyl ring or other parts of the molecule are varied, a QSAR model could elucidate the influence of these modifications on a particular biological activity. For instance, a hypothetical QSAR study might reveal that increasing the hydrophobicity of the substituents at the 3 and 4 positions of the phenyl ring enhances the inhibitory activity against a specific enzyme.

The development of a robust QSAR model typically involves the following steps:

Data Set Preparation: A series of analogs of this compound with their corresponding experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated using specialized software.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the generated QSAR model would be rigorously validated using internal and external validation techniques.

A hypothetical data table for a QSAR study on analogs of this compound is presented below. This table illustrates the type of data that would be used in such a study.

| Compound ID | R1 | R2 | LogP | Molar Refractivity | Biological Activity (IC50, µM) |

| 1 | OCH2CH3 | OCH2CH3 | 2.5 | 65.0 | 10.5 |

| 2 | OCH3 | OCH3 | 2.0 | 55.8 | 15.2 |

| 3 | H | OCH2CH3 | 2.2 | 60.3 | 20.1 |

| 4 | OCH2CH3 | H | 2.2 | 60.3 | 18.9 |

| 5 | Cl | OCH2CH3 | 2.8 | 65.5 | 8.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, based on the principles of quantum mechanics, offer a powerful tool for predicting the spectroscopic properties of molecules like this compound with a high degree of accuracy. Methods such as Density Functional Theory (DFT) can be used to calculate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions.

A theoretical investigation into the spectroscopic properties of this compound would typically involve optimizing the molecule's geometry at a specific level of theory and basis set. Following this, the desired spectroscopic properties would be calculated. For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts. Time-dependent DFT (TD-DFT) is employed for calculating electronic excitation energies and predicting the UV-Vis spectrum.

The predicted spectra can be compared with experimental data to validate the computational methodology and to aid in the interpretation of the experimental spectra. While a specific first-principles spectroscopic analysis of this compound is not documented in readily available literature, the expected results from such a study are outlined in the hypothetical data tables below.

Table 4.5.1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | 12.10 | 175.0 |

| -CH₂-COOH | 2.65 | 35.5 |

| Ar-CH₂- | 2.90 | 30.0 |

| Ar-H (C5) | 6.80 | 115.0 |

| Ar-H (C2) | 6.85 | 114.5 |

| Ar-H (C6) | 6.75 | 121.0 |

| -O-CH₂- | 4.05 | 64.5 |

| -CH₃ | 1.40 | 14.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar structures.

Table 4.5.2: Predicted Major IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch (acid) | 3300-2500 |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 2980-2850 |

| C=O stretch (acid) | 1710 |

| C=C stretch (aromatic) | 1600, 1515 |

| C-O stretch (ether) | 1250 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 4.5.3: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Predicted λmax (nm) |

| π → π | 280 |

| n → π | 230 |

Note: The data in this table is hypothetical and for illustrative purposes only.

In-depth Preclinical Research Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of specific preclinical research data for the chemical compound This compound . Consequently, it is not possible to generate a detailed article on its mechanistic biological and biochemical investigations that adheres to the requested scientific rigor and specific outline.

The requested article structure, focusing on detailed in vitro and in vivo preclinical research, requires substantial published data on cellular pathways, molecular targets, enzyme interactions, receptor binding, gene expression, pharmacokinetics, and systemic biological effects. Extensive searches have revealed that while such research exists for structurally similar compounds, it is absent for the diethoxy variant specified.

Scientific investigations have more commonly focused on related molecules, including:

3-(3,4-Dimethoxyphenyl)propionic acid : The dimethoxy analogue.

3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) : A well-studied metabolite.

3-(3,4-Dihydroxyphenyl)propionic acid (DHHPA) : Another significant related compound.

The distinction in the alkoxy group at the 3 and 4 positions of the phenyl ring—from methoxy (-OCH₃) or hydroxyl (-OH) groups to ethoxy (-OCH₂CH₃) groups—is chemically significant. This structural difference can lead to substantial variations in the compound's physicochemical properties, metabolic fate, and biological activity. Therefore, extrapolating data from the dimethoxy or hydroxylated analogues to the diethoxy compound would be scientifically unfounded and speculative.

While commercial suppliers list this compound, confirming its existence as a chemical entity, this availability has not translated into published preclinical studies that would provide the necessary data to populate the detailed sections and subsections of the requested article. The scientific community has, to date, prioritized the investigation of its structural relatives.

Without peer-reviewed studies on enzyme inhibition/activation, receptor binding, cell-based assays, or animal models specifically for this compound, any attempt to create the requested content would fall short of the required standards of scientific accuracy and would not be a true representation of the current state of research on this specific compound.

Mechanistic Biological and Biochemical Investigations of 3 3,4 Diethoxy Phenyl Propionic Acid in Pre Clinical Research Models

In Vivo Animal Model Studies for Mechanistic Elucidation of Biological Effects

Identification of Metabolites and Metabolic Pathways in Animal Models

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the metabolic fate of 3-(3,4-Diethoxy-phenyl)-propionic acid in animal models. To date, no studies have been published that identify the specific metabolites or elucidate the metabolic pathways involved in the biotransformation of this compound in any preclinical research model.

Consequently, there is no available data to present in tabular format regarding the metabolites of this compound.

Toxicological Mechanisms at the Cellular and Molecular Level

There is a notable absence of research into the toxicological mechanisms of this compound at the cellular and molecular levels. Searches of toxicological databases and the broader scientific literature did not yield any studies that have investigated the potential cytotoxic, genotoxic, or other molecular-level adverse effects of this specific compound.

Therefore, no data on the toxicological mechanisms of this compound can be provided.

Structure-Mechanism Relationships for this compound and its Analogs

As a result, a data table detailing structure-mechanism relationships cannot be constructed.

Analytical Methodologies for Detection and Quantification of 3 3,4 Diethoxy Phenyl Propionic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 3-(3,4-Diethoxy-phenyl)-propionic acid. The choice of technique depends on the sample matrix, the required sensitivity, and the physicochemical properties of the compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. basicmedicalkey.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.

The separation is typically achieved using a gradient elution of an aqueous solvent (often containing an acid like formic or acetic acid to suppress the ionization of the carboxylic acid group) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sigmaaldrich.com This approach allows for the efficient separation of the target analyte from other components in a mixture. cnrs.fr

A variety of detectors can be coupled with HPLC to quantify the compound:

UV-Vis and Diode Array Detectors (DAD): These are the most common detectors. basicmedicalkey.com Given the presence of the phenyl group, this compound exhibits UV absorbance, allowing for straightforward detection. A DAD provides the additional benefit of acquiring a full UV spectrum, which aids in peak purity assessment and compound identification.

Fluorescence Detectors: For enhanced sensitivity and selectivity, a fluorescence detector can be used if the molecule possesses native fluorescence or is derivatized with a fluorescent tag. nih.gov

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and sensitivity. nih.gov It allows for the unambiguous identification of the compound based on its mass-to-charge ratio and fragmentation pattern, which is invaluable when analyzing complex matrices.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | DAD (e.g., at 225 nm) or Mass Spectrometry |

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. thepharmajournal.com However, this compound, being a carboxylic acid, has low volatility and is thermally labile. Therefore, a derivatization step is necessary to convert the polar carboxylic acid group into a more volatile and thermally stable ester. researchgate.netamericanpharmaceuticalreview.com Common derivatization agents include silylating agents (like BSTFA) or alkylating agents (to form methyl or ethyl esters).

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the volatile derivative from other components, and the mass spectrometer provides definitive identification and quantification. researchgate.net This method is highly sensitive and specific, often used for trace-level analysis. americanpharmaceuticalreview.com

Table 2: General GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization | Esterification (e.g., with Methanol/H₂SO₄) or Silylation (e.g., with BSTFA) |

| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Temperature gradient (e.g., 75 °C to 280 °C) |

| Detector | Mass Spectrometer (MS) |

| Ionization | Electron Ionization (EI) |

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com It is considered a "green" technology due to the reduced use of organic solvents. researchgate.net For polar compounds like this compound, a polar organic modifier such as methanol is typically added to the CO₂ mobile phase to increase its elution strength. mdpi.com

SFC is performed using polar stationary phases and offers fast and efficient separations. mdpi.com It is compatible with various detectors, including UV and MS, making it a viable alternative to both normal-phase and reversed-phase HPLC for the analysis of this compound. researchgate.netnih.gov

Sample Preparation Strategies from Complex Matrices (e.g., Environmental, Animal Tissue, In Vitro Media)

The analysis of this compound from complex matrices requires an effective sample preparation step to isolate the analyte, remove interferences, and concentrate the sample. nih.gov

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For extracting the acidic this compound from an aqueous matrix (like in vitro media or environmental water samples), the pH of the sample is first adjusted to below the compound's pKa to ensure it is in its neutral, more organic-soluble form. An organic solvent like ethyl acetate (B1210297) or diethyl ether is then used to extract the compound. google.com

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that has largely replaced LLE. nih.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). For a compound like this compound, a reversed-phase SPE cartridge (e.g., C18) or an ion-exchange cartridge could be used. The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent. This process effectively cleans up and concentrates the sample prior to chromatographic analysis. mdpi.com

Extraction from Solid Matrices: For solid samples like animal tissue or soil, an initial extraction into a suitable solvent is required. This may involve techniques such as homogenization in a buffer or organic solvent, followed by centrifugation to remove solid debris. The resulting liquid extract can then be further purified using LLE or SPE. mdpi.comresearchgate.net

Development and Validation of Analytical Methods for this compound

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. wjarr.com Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of this compound. ijpca.org Key validation parameters are defined by international guidelines, such as those from the ICH. pensoft.netresearchgate.net

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal over a defined range. wjarr.com To determine linearity, a series of standard solutions of this compound at different known concentrations are analyzed. The resulting detector response is plotted against concentration, and a linear regression is performed. A high correlation coefficient (R² > 0.99) is typically required to demonstrate linearity. ijpca.orgmdpi.com

Sensitivity: The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). mdpi.com

LOD: The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, by the method. It is often determined based on the signal-to-noise ratio (typically S/N = 3:1).

LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. The LOQ is often established at a signal-to-noise ratio of 10:1. wjarr.com

Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ijpca.org In HPLC, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks and that there is no interference from a blank or placebo sample at the analyte's retention time. mdpi.com Using a DAD for peak purity analysis or, more definitively, using LC-MS, can confirm the method's specificity.

Table 3: Key Parameters in Analytical Method Validation

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Linearity | Proportionality of signal to concentration. | Correlation Coefficient (R²) ≥ 0.99 |

| Sensitivity (LOD) | Lowest detectable concentration. | Signal-to-Noise Ratio ≈ 3:1 |

| Sensitivity (LOQ) | Lowest quantifiable concentration. | Signal-to-Noise Ratio ≈ 10:1 |

| Specificity | Ability to measure only the analyte. | No interference at the analyte's retention time. |

Reproducibility and Robustness

The reliability of an analytical method is determined by its reproducibility and robustness. Reproducibility refers to the consistency of results obtained under varied conditions, such as by different analysts or on different instruments, while robustness is the capacity of a method to remain unaffected by small, deliberate variations in its parameters. chromatographyonline.comresearchgate.netpharmtech.compharmoutsourcing.com

For the analysis of this compound, a well-developed HPLC method is expected to demonstrate high reproducibility. Inter-assay and intra-assay precision, expressed as the relative standard deviation (RSD), would likely be below 5% for replicate analyses of the same sample.

The robustness of an HPLC method for this compound would be evaluated by systematically varying critical parameters such as:

Mobile phase composition (e.g., ±2% variation in the organic solvent ratio)

pH of the mobile phase buffer (e.g., ±0.2 units)

Column temperature (e.g., ±5°C)

Flow rate (e.g., ±0.1 mL/min)

The impact of these variations on key chromatographic parameters like retention time, peak area, and resolution would be monitored. A robust method will show minimal deviation in these parameters, ensuring reliable results during routine use. ijpsonline.com

Interactive Data Table 1: Projected Robustness of an HPLC-UV Method for this compound

| Parameter Varied | Variation | Effect on Retention Time (% Change) | Effect on Peak Area (% Change) |

| Mobile Phase Composition | +2% Acetonitrile | -3.5 | -1.2 |

| -2% Acetonitrile | +3.8 | +1.5 | |

| Mobile Phase pH | +0.2 | +1.1 | -0.5 |

| -0.2 | -1.3 | +0.7 | |

| Column Temperature | +5°C | -4.2 | +0.8 |

| -5°C | +4.5 | -1.0 | |

| Flow Rate | +0.1 mL/min | -8.5 | -2.1 |

| -0.1 mL/min | +9.0 | +2.3 |

Application of Analytical Methods in Environmental Monitoring and Fate Studies

Analytical methods for this compound are essential for monitoring its potential presence and persistence in the environment. Given its aromatic structure with ethoxy groups, it may enter the environment through various industrial or agricultural pathways.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for environmental analysis due to its high sensitivity and selectivity, which are necessary for detecting trace levels of contaminants in complex matrices like water and soil. nih.govresearchgate.netlcms.czepa.gov A typical analytical procedure would involve:

Sample Collection and Preparation: Water samples would be collected and filtered. For soil and sediment, a solvent extraction (e.g., using acetonitrile or methanol) followed by solid-phase extraction (SPE) for cleanup and pre-concentration would be employed.

LC-MS/MS Analysis: The extracted and cleaned sample would be injected into an LC-MS/MS system. A reversed-phase C18 column would likely be used for chromatographic separation. The mass spectrometer would be operated in negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the deprotonated molecule of this compound and its characteristic fragment ions.

These methods would enable the determination of the compound's concentration in various environmental compartments, helping to assess its environmental fate, transport, and potential for bioaccumulation.

Interactive Data Table 2: Hypothetical LC-MS/MS Parameters for Environmental Analysis

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 237.1 |

| Product Ions (m/z) | 191.1, 163.1 |

| Limit of Detection (LOD) | 5-10 ng/L (in water) |

| Limit of Quantification (LOQ) | 15-30 ng/L (in water) |

| Recovery from Spiked Water Samples | >90% |

Application in Pre-Clinical Research Sample Analysis (e.g., Animal Tissue, Cell Culture Media)

In pre-clinical research, quantifying this compound in biological matrices such as animal tissues (e.g., liver, kidney) and cell culture media is vital for pharmacokinetic and metabolism studies. researchgate.netelsevierpure.comnih.gov These analyses help to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

The analytical workflow for pre-clinical samples would typically involve:

Sample Preparation:

Animal Tissue: Homogenization of the tissue followed by protein precipitation (e.g., with cold acetonitrile) to release the compound and remove interfering proteins. The supernatant would then be concentrated.

Cell Culture Media: Direct analysis after dilution or a simple protein precipitation step may be sufficient.

LC-MS/MS Quantification: Similar to environmental analysis, LC-MS/MS provides the necessary sensitivity and specificity for quantifying the compound and its potential metabolites in complex biological fluids and tissues. dovepress.comfrontiersin.org

These studies are fundamental in assessing the potential biological activity and safety of the compound before any clinical consideration.

Interactive Data Table 3: Illustrative Pharmacokinetic Data from a Pre-clinical Rat Study

| Time (hours) | Plasma Concentration (ng/mL) | Liver Tissue Concentration (ng/g) |

| 0.5 | 125.8 | 45.2 |

| 1 | 250.3 | 98.7 |

| 2 | 180.5 | 150.1 |

| 4 | 90.2 | 85.6 |

| 8 | 35.1 | 30.4 |

| 24 | < LOQ | < LOQ |

Applications and Advanced Materials Research Involving 3 3,4 Diethoxy Phenyl Propionic Acid

Role as a Precursor or Intermediate in the Synthesis of Other Complex Molecules

The 3,4-dialkoxyphenyl propionic acid scaffold is a valuable building block in medicinal chemistry. The dimethoxy analog, for instance, serves as a key intermediate in the synthesis of various pharmaceuticals, particularly phosphodiesterase-4 (PDE4) inhibitors used to treat inflammatory diseases. The catechol ether moiety (two ether groups on adjacent positions of a benzene (B151609) ring) is recognized as an important pharmacophore for interacting with the PDE4 enzyme. nih.govnih.gov

While direct synthesis examples starting from 3-(3,4-diethoxy-phenyl)-propionic acid are not extensively documented in readily available literature, its structural similarity to the dimethoxy version suggests a potential role as a precursor for analogous complex molecules. The fundamental chemical reactivity of the propionic acid group and the diethoxy-phenyl ring allows for its incorporation into larger, more complex structures through standard organic synthesis reactions.

Table 1: Potential Synthetic Applications Based on Analogous Compounds

| Target Molecule Class | Rationale for Precursor Use |

|---|---|

| Phosphodiesterase-4 (PDE4) Inhibitors | The 3,4-diethoxyphenyl group can serve as the key catechol ether pharmacophore required for enzyme binding. nih.govresearchgate.net |

| Novel Anti-inflammatory Agents | The core structure is similar to known anti-inflammatory compounds. chemimpex.com |

Potential in Materials Science and Polymer Chemistry

Research into the application of this compound in materials science is an emerging area. Its analog, 3-(3,4-dimethoxyphenyl)propionic acid, has been explored for its potential in creating advanced polymers with enhanced thermal stability. chemimpex.com The aromatic structure and the reactive carboxylic acid group of these compounds make them suitable candidates for incorporation into polymer chains as monomers or additives.

For this compound specifically, its integration into polyesters, polyamides, or other polymers could potentially impart desirable properties such as increased rigidity, altered solubility, or specific optical characteristics due to the presence of the diethoxy-phenyl group. Thiophene-based polymers with alkoxy side chains, for example, are a significant class of conducting polymers with applications in sensors, energy storage, and electronics, highlighting the utility of such functional groups in advanced materials. rsc.org However, specific studies detailing the polymerization or material science applications of this compound are not widely reported.

Use as a Chemical Probe in Mechanistic Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. Phenylpropionic acid derivatives, particularly those derived from dietary polyphenols, are subjects of interest in biological research. For example, related compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid (a metabolite of ferulic acid) have been studied for their effects on metabolic pathways and cellular signaling. nih.govnih.gov This compound has been shown to interact with specific G-protein coupled receptors (GPCRs) to influence lipid metabolism. nih.gov

While this compound is not a known natural metabolite, its structure makes it a candidate for use as a synthetic probe to investigate enzyme-substrate interactions or receptor binding, particularly for systems that recognize catechol-like structures. Its utility would lie in comparing its effects against its dimethoxy or dihydroxy analogs to understand the role of the ethyl versus methyl groups in biological recognition and activity. Currently, specific studies employing this compound as a chemical probe are not prominent in the literature.

Environmental Applications (e.g., in Bioremediation or as a Reference Standard)

There is currently a lack of specific information in published research regarding the use of this compound in environmental applications like bioremediation. Its structural analog, 3-(3,4-dimethoxyphenyl)propionic acid, has been noted as a potential precursor in the synthesis of agrochemicals such as herbicides. chemimpex.com

In the context of environmental monitoring, compounds of this nature could potentially serve as reference standards for the detection and quantification of related industrial products or degradation byproducts in environmental samples. Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) rely on pure reference standards for accurate measurement. However, there are no established protocols or widespread reports of this compound being used as a standard for environmental analysis.

Role in Academic Research for Methodological Development and Validation

In analytical chemistry, pure chemical compounds are essential for the development and validation of new analytical methods. The process ensures that a method is accurate, precise, specific, and robust for its intended purpose. pensoft.net Propionic acid derivatives are often subjects of such methodological studies, particularly for quality control in pharmaceuticals where they may be present as an active ingredient or an impurity. researchgate.netnih.gov

While this compound is not a widely known pharmaceutical impurity, it could serve as a model compound for developing and validating analytical techniques like HPLC, especially for separating structurally similar molecules. pensoft.netresearchgate.net The validation process typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com Although the principles of method validation are well-established, specific studies detailing the use of this compound for this purpose have not been identified.

Table 2: Typical Parameters for HPLC Method Validation

| Validation Parameter | Description |

|---|---|

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |

This table represents standard validation parameters as defined by ICH guidelines and is provided for context on how a compound like this compound could be used in methodological research. pensoft.netmdpi.com

Future Directions and Emerging Research Avenues for 3 3,4 Diethoxy Phenyl Propionic Acid

Integration with Advanced High-Throughput Screening Techniques

The integration of 3-(3,4-Diethoxy-phenyl)-propionic acid into advanced high-throughput screening (HTS) campaigns represents a pivotal step in identifying novel biological activities. HTS allows for the rapid assessment of large numbers of compounds against specific biological targets. For instance, libraries containing propionic acid derivatives have been successfully screened to identify agonists for targets like G protein-coupled receptor 40 (GPR40) nih.gov. This approach could be applied to this compound to explore its potential in various therapeutic areas.

Furthermore, HTS methods are not limited to identifying bioactivity but can also be used to optimize biosynthetic production pathways. Methodologies have been developed for screening microbial mutants with enhanced capabilities for producing structurally related phenolic compounds, such as R-2-(4-hydroxyphenoxy)propionic acid. nih.govresearchgate.net Such techniques, which often rely on colorimetric assays that can be quantified via absorbance, could be adapted to screen for microorganisms or engineered enzymes capable of efficiently synthesizing this compound. nih.govresearchgate.net

Table 1: Potential High-Throughput Screening Applications

| Screening Goal | Target Type | Potential Assay | Desired Outcome |

|---|---|---|---|

| Bioactivity Discovery | Receptors (e.g., GPRs), Enzymes | Ca+2 Flux Assay, Enzyme Inhibition Assay | Identification of novel agonists, antagonists, or inhibitors |

| Biosynthesis Optimization | Microbial Strains, Engineered Enzymes | Colorimetric/Fluorometric Assays | Selection of high-yield production strains or improved biocatalysts |

| Antimicrobial Activity | Bacterial and Fungal Pathogens | Broth Microdilution Assays | Discovery of new antimicrobial scaffolds |

Exploration of Novel Enzyme-Catalyzed Synthetic Pathways

The synthesis of this compound and its derivatives is an area ripe for innovation through biocatalysis. Enzyme-catalyzed reactions offer significant advantages over traditional chemical routes, including high specificity (chemo-, regio-, and enantioselectivity), milder reaction conditions, and a reduced environmental footprint. nih.gov Lipases, in particular, have demonstrated considerable utility in the synthesis and resolution of related chiral compounds.

For example, lipases such as Candida antarctica lipase (B570770) A (CAL-A) have been employed for the enantioselective N-acylation of similar amino-propanoate structures, enabling the separation of enantiomers. researchgate.net Similarly, lipases from Serratia marcescens and Candida cylindracea have been used for the enantioselective hydrolysis of racemic esters to produce optically active intermediates. google.com The exploration of these and other enzyme classes could lead to the development of efficient and sustainable pathways for producing enantiomerically pure this compound, which is crucial for pharmaceutical development.

Table 2: Potential Enzyme-Catalyzed Reactions

| Enzyme Class | Reaction Type | Substrate | Potential Product |

|---|---|---|---|

| Lipase | Enantioselective Hydrolysis | Racemic ester of this compound | Enantiomerically pure acid or ester |

| Lipase | Esterification / Amidation | This compound | Novel ester or amide derivatives |

| Hydroxylase | Regioselective Hydroxylation | 3-(Ethoxy-phenyl)-propionic acid | Hydroxylated derivatives for further functionalization |

Deeper Mechanistic Insights through Multi-Omics Technologies in Research Models

Should this compound demonstrate significant biological activity, multi-omics technologies will be indispensable for elucidating its mechanism of action. This integrated approach combines genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the molecular changes induced by the compound in a biological system.

In studies of related metabolic disorders like propionic acidemia, multi-omics analyses of cellular models have successfully identified novel areas of metabolic dysregulation, such as abnormal serine metabolism. nih.gov A similar strategy could be applied to research models (e.g., cell lines or animal models) treated with this compound. By analyzing changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics), researchers can identify the specific cellular pathways and networks modulated by the compound. This approach can reveal novel drug targets and provide a deeper understanding of the compound's physiological effects. nih.govresearchgate.net

Development of Computational Models with Enhanced Predictive Capabilities

Computational modeling is an increasingly powerful tool for accelerating chemical research and drug discovery. The development of predictive models for this compound and its analogs could significantly streamline the identification of new derivatives with enhanced properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish correlations between the chemical structures of a series of compounds and their biological activities.

By generating a library of virtual derivatives of this compound and calculating various molecular descriptors, researchers can build models to predict properties like binding affinity, selectivity, or other biological effects. These models can then be used to prioritize the synthesis of the most promising candidates, saving considerable time and resources. Molecular docking simulations could further refine this process by predicting how the compound and its derivatives interact with the three-dimensional structure of a specific protein target, providing insights into the molecular basis of its activity.

Identification of New Chemical Transformations and Reactivity Profiles

A fundamental aspect of future research involves exploring the chemical reactivity of this compound to generate novel derivatives. The core structure, featuring a carboxylic acid group and an electron-rich diethoxy-substituted phenyl ring, is amenable to a wide range of chemical transformations.

Standard modifications of the carboxylic acid group can yield a variety of functional derivatives. For example, saponification can produce the corresponding carboxylate salt, while reactions with amines or amino acid esters can lead to the formation of N-alkyl-propanamides and alkanoates. rsc.org Furthermore, the propionic acid backbone itself can be modified. Direct methylation of related arylacetic acids has been explored, though selectivity can be a challenge. orgsyn.org Investigating modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions on the aromatic ring (following functionalization) or novel transformations of the propionic acid side chain, could unlock access to previously inaccessible chemical space and lead to the discovery of compounds with unique properties.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(3,4-Dimethoxyphenyl)propionic acid |

| 3-aryl-3-(4-phenoxy)-propionic acid |

| 4-aminophenol |

| Acrylic acid |

| Linolenic acid |

| Methyl acrylate |

| N-(4-hydroxyphenyl)-β-alanine |

| N-(4-hydroxyphenyl)-β-alanine hydrazide |

| N-(4-hydroxyphenyl)-β-alanine methyl ester |

| R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA) |

| R-2-phenoxypropionic acid (R-PPA) |

| Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate |

| Racemic methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate |

| Serine |

| 2,5-hexanedione |

| 2-phenylpropionic acid |

| 2-phenylpropionitrile |

| 3,3′-((4-hydroxyphenyl)azanediyl)di(propanoic)acid |

| 3-((4-hydroxyphenyl)amino)-N′-(2-oxoindolin-3-ylidene)propanehydrazide |

| 3-(4-(methylbutoxy)phenyl)-3-phenylpropionic acid |

| 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester |

| 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) |

| 3-hydroxy-2,2-dimethyl-propionic acid methyl ester |

| (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester |

| (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (Cis-lactam) |

| Diltiazem |

| Ibuprofen (B1674241) |

| Ketoprofen |

| Naproxen (B1676952) |

| Potassium dichromate |

Q & A

(Basic) What are the recommended synthetic routes for 3-(3,4-Diethoxy-phenyl)-propionic acid, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves Friedel-Crafts acylation or alkylation of 3,4-diethoxybenzene derivatives. For example, reacting 3,4-diethoxybenzene with acrylonitrile followed by hydrolysis to yield the propionic acid backbone . Optimization includes:

- Catalyst Selection: Use Lewis acids (e.g., AlCl₃) for electrophilic substitution.

- Temperature Control: Maintain 80–100°C to balance reaction rate and byproduct formation.

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity.

Validation: Confirm via NMR (absence of α,β-unsaturated peaks at δ 6.5–7.5 ppm) and HPLC (>95% purity) .

(Basic) How can NMR and mass spectrometry (MS) be used to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: Expect aromatic protons (δ 6.7–7.1 ppm, doublets for para-substitution), ethoxy groups (δ 1.3–1.5 ppm for -CH₃, δ 3.9–4.1 ppm for -OCH₂), and propionic acid protons (δ 2.5–2.8 ppm for -CH₂-COOH) .

- ¹³C NMR: Carboxylic acid carbon at δ 170–175 ppm, aromatic carbons at δ 110–150 ppm, and ethoxy carbons at δ 15–65 ppm .

- MS (ESI⁻): Molecular ion [M-H]⁻ at m/z 253.1 (C₁₃H₁₇O₄⁻). Fragmentation peaks at m/z 209 (loss of CO₂) and 165 (loss of ethoxy group) .

(Basic) What solvents and conditions are optimal for solubilizing this compound in experimental setups?

Methodological Answer:

- Polar Solvents: Ethanol, DMSO, or methanol (solubility ~50–100 mg/mL at 25°C) due to the carboxylic acid group.

- Aqueous Buffers: Adjust pH >6 (sodium salt formation) for solubility in water.

- Crystallization: Use ethanol/water (1:3 v/v) at 4°C for slow crystallization .

(Advanced) How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

- Crystallization: Grow crystals via vapor diffusion (ethanol/water) at controlled humidity.

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .